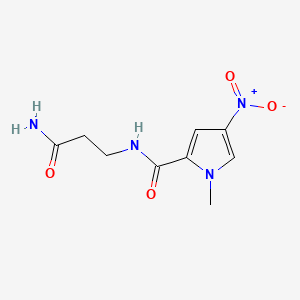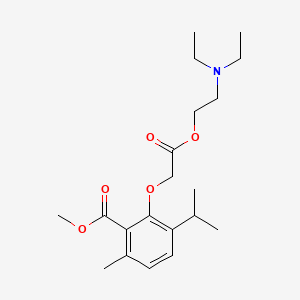
5-Ethyl-6-isobutyl-nicotinic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-6-isobutyl-nicotinic acid hydrochloride is a derivative of nicotinic acid, which is a form of vitamin B3. This compound is characterized by the presence of ethyl and isobutyl groups attached to the nicotinic acid structure, along with a hydrochloride salt form. Nicotinic acid derivatives are known for their diverse applications in medicinal chemistry, particularly in the treatment of various metabolic disorders.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-isobutyl-nicotinic acid hydrochloride typically involves multi-step organic reactions. One common method is the alkylation of nicotinic acid derivatives. The process may involve:
Alkylation: Introduction of ethyl and isobutyl groups to the nicotinic acid core.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt form.
Industrial Production Methods
Industrial production of nicotinic acid derivatives often involves large-scale chemical processes. The oxidation of 5-ethyl-2-methylpyridine with nitric acid is a common industrial method for producing nicotinic acid . This process is adapted to introduce specific alkyl groups and convert the product to its hydrochloride form.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-6-isobutyl-nicotinic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various nicotinic acid derivatives with modified functional groups, which can be further utilized in medicinal chemistry.
Aplicaciones Científicas De Investigación
5-Ethyl-6-isobutyl-nicotinic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular metabolism and enzyme activity.
Medicine: Investigated for potential therapeutic effects in treating metabolic disorders and cardiovascular diseases.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-6-isobutyl-nicotinic acid hydrochloride involves its interaction with nicotinic acid receptors. It acts by modulating the activity of enzymes involved in lipid metabolism, leading to changes in the levels of lipids in the blood. This compound may also influence various signaling pathways related to inflammation and oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
Nicotinic Acid: The parent compound, known for its role in lipid metabolism.
Niacinamide: Another form of vitamin B3, used in skincare and metabolic treatments.
6-Methyl-nicotinic Acid: A derivative with a methyl group instead of ethyl and isobutyl groups.
Uniqueness
5-Ethyl-6-isobutyl-nicotinic acid hydrochloride is unique due to its specific alkyl substitutions, which may confer distinct pharmacological properties compared to other nicotinic acid derivatives. These modifications can affect its solubility, bioavailability, and interaction with biological targets .
Propiedades
Fórmula molecular |
C12H18ClNO2 |
|---|---|
Peso molecular |
243.73 g/mol |
Nombre IUPAC |
5-ethyl-6-(2-methylpropyl)pyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-4-9-6-10(12(14)15)7-13-11(9)5-8(2)3;/h6-8H,4-5H2,1-3H3,(H,14,15);1H |
Clave InChI |
XQSBVEMJNOECAO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=CC(=C1)C(=O)O)CC(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



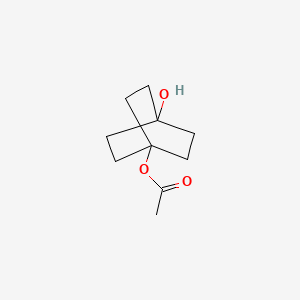
![(2-((tert-Butoxycarbonyl)amino)-7-chlorobenzo[d]thiazol-4-yl)boronic acid](/img/structure/B13938547.png)
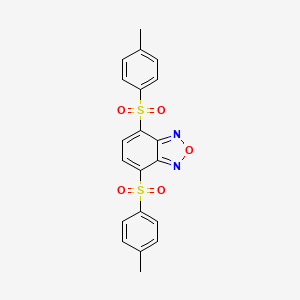
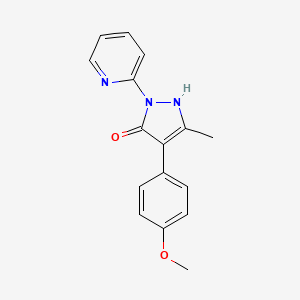
![tert-Butyl 6-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B13938556.png)


![Methyl 2-bromo-5-[[(cyclopropylamino)carbonyl]amino]benzoate](/img/structure/B13938562.png)
